molecular formula C₇H₁₁Cl₂N₃ B052901 3-Aminobenzamidine dihydrochloride CAS No. 37132-68-6

3-Aminobenzamidine dihydrochloride

Cat. No.: B052901
CAS No.: 37132-68-6
M. Wt: 208.09 g/mol
InChI Key: FKFMMMVFFYPIEE-UHFFFAOYSA-N
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Description

m-Aminobenzamidine dihydrochloride: is a synthetic diamidine derivative known for its role as a potent inhibitor of serine proteases, such as trypsin and urokinase-type plasminogen activator . This compound is widely used in biochemical research and industrial applications due to its ability to interact with various enzymes and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Aminobenzamidine dihydrochloride typically involves the reaction of m-aminobenzonitrile with hydroxylamine hydrochloride in the presence of sodium methoxide in methanol. The mixture is heated under reflux for an extended period, followed by purification through column chromatography . Another method involves the reaction of p-aminobenzamidine with hydroxylamine hydrochloride to generate nitrobenzonitrile, which is then reduced and acylated to obtain the final product .

Industrial Production Methods: Industrial production of m-Aminobenzamidine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: m-Aminobenzamidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of m-Aminobenzamidine dihydrochloride involves its interaction with the active site of serine proteases. The compound binds to the enzyme’s active site, inhibiting its activity by preventing substrate access. This interaction is primarily mediated through hydrogen bonding and electrostatic interactions with key amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

  • p-Aminobenzamidine dihydrochloride
  • 4-Aminobenzamidine dihydrochloride
  • Benzamidine hydrochloride

Comparison: m-Aminobenzamidine dihydrochloride is unique due to its specific structural configuration, which allows for selective inhibition of certain serine proteases. Compared to p-Aminobenzamidine dihydrochloride, m-Aminobenzamidine dihydrochloride exhibits different binding affinities and inhibitory profiles, making it suitable for distinct biochemical applications .

Properties

IUPAC Name

3-aminobenzenecarboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.2ClH/c8-6-3-1-2-5(4-6)7(9)10;;/h1-4H,8H2,(H3,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFMMMVFFYPIEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20958337
Record name 3-Aminobenzene-1-carboximidamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37132-68-6
Record name m-Aminobenzamidine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037132686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminobenzene-1-carboximidamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-aminobenzamidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.489
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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